molecular formula C23H23N5 B11180291 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11180291
M. Wt: 369.5 g/mol
InChI Key: PZHSDHPPTHYOMG-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole moiety, along with phenylethyl and pyridinylmethyl substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 1,2-diaminobenzene in the presence of a suitable catalyst to form the triazino-benzimidazole core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
  • 1-(2-Phenylethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
  • 1-(2-Phenylethyl)-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects. These factors contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C23H23N5/c1-2-8-19(9-3-1)13-15-27-17-26(16-20-10-6-7-14-24-20)18-28-22-12-5-4-11-21(22)25-23(27)28/h1-12,14H,13,15-18H2

InChI Key

PZHSDHPPTHYOMG-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CCC4=CC=CC=C4)CC5=CC=CC=N5

Origin of Product

United States

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